![molecular formula C10H6FNO B1291286 6-Fluoroquinoline-8-carbaldehyde CAS No. 22934-42-5](/img/structure/B1291286.png)
6-Fluoroquinoline-8-carbaldehyde
Overview
Description
6-Fluoroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is used extensively in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of 6-Fluoroquinoline-8-carbaldehyde involves several stages. In the first stage, 6-fluoro-8-methylquinoline reacts with N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in 1,2-dichloro-ethane for 5 hours under reflux conditions . In the second stage, the reaction is carried out in water for another 5 hours under reflux conditions .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-8-carbaldehyde is represented by the InChI code: 1S/C10H6FNO/c11-9-4-7-2-1-3-12-10 (7)8 (5-9)6-13/h1-6H . The molecular weight of the compound is 175.16 .Chemical Reactions Analysis
The chemical reactions involving 6-Fluoroquinoline-8-carbaldehyde are complex and involve multiple stages. The reaction conditions include the use of 6-fluoro-8-methylquinoline with N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in 1,2-dichloro-ethane under reflux conditions .Physical And Chemical Properties Analysis
6-Fluoroquinoline-8-carbaldehyde is a powder with a melting point of 115-117 degrees Celsius .Scientific Research Applications
Antibacterial Applications
6-Fluoroquinoline-8-carbaldehyde: has shown promise in the synthesis of novel quinoline derivatives with significant antibacterial properties. These compounds have been tested against various bacterial strains, including E. coli , P. aeruginosa , S. aureus , and S. pyogenes . The derivatives exhibit inhibition zones indicating bactericidal activity, which suggests potential use as broad-spectrum antibiotics .
Antioxidant Activity
The synthesized quinoline derivatives also display antioxidant activities. The radical scavenging activity is measured by IC50 values, which range from 5.31 to 16.71 μg/mL. This indicates that these compounds can be effective in neutralizing free radicals, which are harmful to biological systems .
Molecular Docking and Drug Design
In silico molecular docking studies of 6-Fluoroquinoline-8-carbaldehyde derivatives have been conducted against targets like E. coli DNA Gyrase B and human topoisomerase IIα . The binding affinities of these compounds suggest their potential as lead compounds in drug design, particularly for antibacterial and anticancer drugs .
Pharmacokinetic Properties
The pharmacokinetic properties of quinoline derivatives, including those synthesized from 6-Fluoroquinoline-8-carbaldehyde , have been evaluated to assess their drug likeness. The studies indicate that these compounds obey Lipinski’s rule of five without violation, which is a good indicator of their potential as orally active pharmaceuticals .
Anticonvulsant Potential
Functionalized quinoline motifs, which can be derived from 6-Fluoroquinoline-8-carbaldehyde , have shown anticonvulsant activities in vivo. The maxima electroshock (MES) test in mice suggests that certain quinoline derivatives could be developed into effective anticonvulsant medications .
Anticancer Research
Quinoline derivatives are being explored for their anticancer properties. The incorporation of halogen atoms, such as fluorine, into the quinoline structure is a key area of research. This modification has the potential to develop compounds with targeted anticancer activity .
Chemical Synthesis and Material Science
The compound serves as an intermediate in the synthesis of various quinoline derivatives. These derivatives are not only significant in medicinal chemistry but also find applications in material science, where they can be used in the development of new materials with unique properties .
Therapeutic Potential in Various Diseases
The therapeutic potential of quinoline derivatives extends to a wide range of diseases. They are being studied for their effectiveness against diseases such as malaria, tuberculosis, depression, viral infections, hypertension, and inflammation. The versatility of 6-Fluoroquinoline-8-carbaldehyde in synthesizing these derivatives makes it a valuable compound in medicinal chemistry research .
Safety And Hazards
properties
IUPAC Name |
6-fluoroquinoline-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMGOKPEQFEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618412 | |
Record name | 6-Fluoroquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-8-carbaldehyde | |
CAS RN |
22934-42-5 | |
Record name | 6-Fluoroquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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